molecular formula C19H20O6 B3045104 4-[3-(4-Formyl-2-methoxyphenoxy)propoxy]-3-methoxybenzaldehyde CAS No. 101913-37-5

4-[3-(4-Formyl-2-methoxyphenoxy)propoxy]-3-methoxybenzaldehyde

Cat. No.: B3045104
CAS No.: 101913-37-5
M. Wt: 344.4 g/mol
InChI Key: HEQQDLFOEQOQGM-UHFFFAOYSA-N
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Description

“4-[3-(4-Formyl-2-methoxyphenoxy)propoxy]-3-methoxybenzaldehyde” is a research chemical with the CAS number 101913-37-5 . It has a molecular weight of 344.36 and a molecular formula of C19H20O6 . The compound is also known by registry numbers ZINC000001765270 .


Molecular Structure Analysis

The compound has a complex structure with several functional groups. The SMILES string representation of the molecule is COC1=C(C=CC(=C1)C=O)OCCCOC2=C(C=C(C=C2)C=O)OC . This indicates the presence of methoxy, formyl, and phenoxy groups in the molecule.


Physical and Chemical Properties Analysis

The compound has a boiling point of 523.7±45.0 ℃ at 760 mmHg and a density of 1.2±0.1 g/cm3 . It has a complexity of 365 and a topological polar surface area of 71.1 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Processes : The compound has been studied in the context of its synthesis. For example, research demonstrates the synthesis of related compounds like 4-benzyloxy-2-methoxybenzaldehyde through O-alkylation and Vilsmeier-Hack (V-H) reactions, with specific conditions for optimum yields (Lu Yong-zhong, 2011). Another study discusses the synthesis of a phenolic diaryl ether, highlighting the challenges and unexpected outcomes in such synthesis processes (Corinne Vanucci-Bacqué et al., 2014).

  • Structural Analysis : Research into the structure of related compounds, such as 4-[3-(2H-Benzotriazol-2-yl)propoxy]-3-methoxybenzaldehyde, provides insights into molecular configuration and bonding angles, which is crucial for understanding the chemical properties of these compounds (Lei Jin & Cheng‐He Zhou, 2010).

  • Intermolecular Interactions : The intermolecular interactions of similar compounds, like 4-methoxybenzaldehyde, have been extensively studied. This includes investigations into their structural and electronic properties, which are important for various applications, including their potential as inhibitors for specific enzymes (H. Ghalla et al., 2018).

Potential Applications in Chemistry and Materials Science

  • Synthesis of Derivatives and Schiff Bases : The synthesis of Schiff bases from compounds like 4-hydroxy-3-methoxybenzaldehyde (vanillin) demonstrates potential applications in creating new chemical entities. These processes are significant for advancing green chemistry and developing methods for qualitative analysis (Sridevi Chigurupati et al., 2017).

  • Antimicrobial and Antifungal Activities : Some studies have explored the antimicrobial and antifungal activities of Schiff bases derived from similar aldehydes. These findings are crucial for developing new compounds with potential applications in food safety and pharmaceuticals (Nanishankar V. Harohally et al., 2017).

  • Spectroscopic Investigations : Research into the spectroscopic properties of derivatives like 4-hexyloxy-3-methoxybenzaldehyde provides valuable insights into their electronic structures, which are important for applications in material science and optics (A. Abbas et al., 2016).

Properties

IUPAC Name

4-[3-(4-formyl-2-methoxyphenoxy)propoxy]-3-methoxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O6/c1-22-18-10-14(12-20)4-6-16(18)24-8-3-9-25-17-7-5-15(13-21)11-19(17)23-2/h4-7,10-13H,3,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEQQDLFOEQOQGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OCCCOC2=C(C=C(C=C2)C=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40311662
Record name SBB014005
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40311662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101913-37-5
Record name SBB014005
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40311662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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